molecular formula C17H11Cl2FN2O2 B14863131 1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14863131
M. Wt: 365.2 g/mol
InChI Key: VNUDMUAXCIPYJX-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the benzyl group: The 2,5-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may affect various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(2,5-Dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(2,5-Dichlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(2,5-Dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C17H11Cl2FN2O2

Molecular Weight

365.2 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H11Cl2FN2O2/c18-12-3-6-14(19)11(7-12)9-22-16(17(23)24)8-15(21-22)10-1-4-13(20)5-2-10/h1-8H,9H2,(H,23,24)

InChI Key

VNUDMUAXCIPYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl)F

Origin of Product

United States

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